molecular formula C24H23N3O5 B569091 2-Hydroxypropyl nortadalafil CAS No. 1353020-85-5

2-Hydroxypropyl nortadalafil

Cat. No. B569091
CAS RN: 1353020-85-5
M. Wt: 433.464
InChI Key: YGRCGCUDAOLEEX-QMWSHBGFSA-N
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Description

2-Hydroxypropyl nortadalafil is a novel tadalafil analogue . It was found in dietary supplements using adulterants screening and isolated using column chromatography .


Synthesis Analysis

The synthesis of this compound involves the use of extensive 1D- and 2D-NMR and MS spectral analyses . The structure was determined as 6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(3-hydroxypropyl)pyrazino .


Molecular Structure Analysis

The molecular formula of this compound is C24H23N3O5 . Its average mass is 433.457 Da and its monoisotopic mass is 433.163757 Da .

Scientific Research Applications

  • Cyclodextrin-Reduced Graphene Oxide Hybrid Nanosheets : Hydroxypropyl-β-cyclodextrin-reduced graphene oxide hybrid nanosheets (HP-β-CD-RGO) were synthesized and used for the simultaneous determination of Pb2+ and Cd2+ ions. This research highlights the potential of hydroxypropyl derivatives in creating sensitive materials for environmental analysis and detection (Lv et al., 2013).

  • HPMA Copolymers in Drug Delivery : N-(2-Hydroxypropyl) methacrylamide (HPMA) copolymers are used in drug delivery systems, particularly in the treatment of cancer and musculoskeletal diseases. This research indicates the versatility of hydroxypropyl derivatives in pharmaceutical applications (Kopeček & Kopec̆ková, 2010).

  • Hydroxypropyl-Beta-Cyclodextrin in Solubilizing Bile Acids and Sterols : The use of 2-hydroxypropyl-beta-cyclodextrin has been shown to prepare stable aqueous solutions of cholesterol and other related compounds, useful for cell culture studies and animal administration (De Caprio et al., 1992).

  • Hydroxypropyl Methylcellulose/Polyethylene Oxide Blend Nanofibers : A study on hydroxypropyl methylcellulose-based nanofibers suggests potential applications in food packaging, highlighting the material's low water vapor permeability and high thermal stability (Aydoğdu et al., 2018).

  • Use in Molecular Imaging : HPMA copolymers have been used in various molecular imaging technologies to study drug delivery mechanisms, demonstrating the potential of hydroxypropyl derivatives in biomedical imaging (Lu, 2010).

  • Transdermal Delivery of Tadalafil : A study investigated the transdermal gel loaded with tadalafil, using a hydroxypropyl-β-cyclodextrin solution to improve solubility and bioavailability. This indicates potential applications in enhancing the delivery of poorly soluble drugs (Baek & Cho, 2016).

  • Use in Eye Drop Formulations : Disulfiram eyedrops using hydroxypropyl-β-cyclodextrin were studied for anti-inflammatory effects in endotoxin-induced uveitis, suggesting a role in ocular treatments (Kanai et al., 2012).

Future Directions

The future directions of 2-Hydroxypropyl nortadalafil research could involve a more detailed study of its synthesis, chemical reactions, mechanism of action, and safety profile. It is also important to investigate its potential applications, especially considering its presence in dietary supplements .

Mechanism of Action

Target of Action

2-Hydroxypropyl Nortadalafil is a derivative of Tadalafil . Tadalafil is a member of the phosphodiesterase (PDE) inhibitors, which are known to target and inhibit the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is found in various tissues, most prominently in the corpus cavernosum of the penis and the arteries of the pulmonary vascular bed .

Mode of Action

The compound works by inhibiting PDE5, an enzyme that regulates blood flow in the penis and lungs . By inhibiting this enzyme, this compound enhances the effect of nitric oxide, which is released during sexual stimulation. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway . When sexual stimulation causes local release of nitric oxide, inhibition of PDE5 by this compound leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

As a derivative of tadalafil, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Tadalafil is known to be rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine .

Result of Action

The primary result of the action of this compound is the relaxation of smooth muscle tissue and increased blood flow to certain areas of the body . This can lead to the resolution of erectile dysfunction symptoms or the reduction of pulmonary arterial hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCGCUDAOLEEX-QMWSHBGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347612
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353020-85-5
Record name 2-Hydroxypropyl nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353020855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPROPYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI9RRK02V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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